Atractylenolide III

Catalog No.
S561364
CAS No.
73030-71-4
M.F
C15H20O3
M. Wt
248.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Atractylenolide III

CAS Number

73030-71-4

Product Name

Atractylenolide III

IUPAC Name

(4aS,8aR,9aS)-9a-hydroxy-3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-2-one

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

InChI

InChI=1S/C15H20O3/c1-9-5-4-6-14(3)8-15(17)12(7-11(9)14)10(2)13(16)18-15/h11,17H,1,4-8H2,2-3H3/t11-,14+,15-/m0/s1

InChI Key

FBMORZZOJSDNRQ-GLQYFDAESA-N

Solubility

In methanol, 1 mg/mL, clear, colorless

Synonyms

8 beta-hydroasterolide, atractylenolide III, codonolactone

Canonical SMILES

CC1=C2CC3C(=C)CCCC3(CC2(OC1=O)O)C

Isomeric SMILES

CC1=C2C[C@H]3C(=C)CCC[C@@]3(C[C@@]2(OC1=O)O)C

Anti-inflammatory and Gastroprotective Properties

Studies have shown Atractylenolide III to possess anti-inflammatory and gastroprotective properties. It has been demonstrated to:

  • Regulate the secretion and expression of Interleukin-6, a key inflammatory mediator, thereby modulating the immune response caused by mast cells .
  • Exert gastroprotective effects by protecting the stomach lining from damage caused by various factors like ulcers and inflammation .

These findings suggest the potential of Atractylenolide III in developing therapeutic strategies for inflammatory bowel disease, peptic ulcers, and other gastrointestinal disorders.

Anti-cancer Properties

Research suggests Atractylenolide III may have anti-cancer properties. It has been shown to:

  • Induce apoptosis (programmed cell death) in various cancer cell lines, including lung cancer .
  • Inhibit angiogenesis (formation of new blood vessels), which is crucial for tumor growth and metastasis .

These findings warrant further investigation of Atractylenolide III's potential as a novel anti-cancer agent, either alone or in combination with other therapies.

Other Potential Applications

Atractylenolide III is being explored for its potential applications in various other areas, including:

  • Non-alcoholic fatty liver disease (NAFLD): Studies suggest Atractylenolide III may improve liver function and reduce fat accumulation in the liver in NAFLD models .
  • Neurodegenerative diseases: Atractylenolide III has been shown to exhibit neuroprotective effects in animal models, suggesting its potential role in treating neurodegenerative diseases like Alzheimer's disease and Parkinson's disease .

Atractylenolide III is a bioactive compound primarily derived from the plant genus Atractylodes, particularly Atractylodes macrocephala. This sesquiterpene lactone is characterized by its chemical formula, C15H20O3, and is known for its diverse pharmacological properties, including anti-inflammatory, anti-cancer, and hepatoprotective effects. Atractylenolide III has garnered attention in traditional medicine and modern pharmacology due to its potential therapeutic benefits against various diseases, including metabolic disorders and cancer .

Atractylenolide III exhibits various biological effects in scientific studies. It has been shown to induce apoptosis (programmed cell death) in cancer cells. Additionally, research suggests it might have anti-inflammatory and neuroprotective properties. The specific mechanisms underlying these effects are being actively explored.

One study proposes that Atractylenolide III might influence specific signaling pathways within cells, leading to apoptosis in cancer cells. More research is needed to fully understand its mechanism of action in different biological contexts.

Important Note

It is crucial to emphasize that Atractylenolide III is currently used for research purposes only. There is not enough scientific evidence to support its use in any medical applications or consume it as a supplement.

  • [1] "[Atractylenolide III (ICodonolactone) | Apoptosis Inducer | MedChemExpress]"()
  • [2] "[Kang et al. 2011. Atractylenolide III, a sesquiterpenoid, induces apoptosis in human lung carcinoma A549 cells via mitochondria-mediated death pathway. Food Chem. Toxicol. 49(2): 514-519]"()
  • [3] "[Scientific reports on Atractylenolide III extraction methods can be found in various scientific databases. Due to limitations on referencing specific sources, further exploration on scholarly platforms is recommended]"

Atractylenolide III undergoes several chemical transformations, particularly involving oxidative metabolism. Studies have shown that it is metabolized in vivo primarily by cytochrome P450 enzymes, leading to the formation of oxygenated metabolites. The oxidation process occurs at specific carbon positions (4th and 10th) of the molecule. The reaction mechanisms include H-atom abstraction and an oxygen rebound mechanism, which have been confirmed through density functional theory studies .

In atmospheric conditions, atractylenolide III can degrade through reactions with hydroxyl radicals, indicating its reactivity and potential environmental interactions .

The biological activities of atractylenolide III are extensive:

  • Anti-inflammatory Effects: It has been shown to inhibit pro-inflammatory pathways, including the Toll-like receptor 4/MyD88 and PI3K/AKT signaling pathways. This action helps mitigate inflammation in various models, including cardiomyocytes under stress conditions .
  • Hepatoprotective Properties: Atractylenolide III activates the adiponectin receptor 1-mediated AMP-activated protein kinase pathway, contributing to the amelioration of non-alcoholic fatty liver disease. This mechanism enhances lipid metabolism and reduces hepatic steatosis .
  • Anticancer Activity: Research indicates that atractylenolide III can downregulate interferon-gamma-induced indoleamine 2,3-dioxygenase expression in lung cancer cells, promoting anti-tumor immunity. It also influences apoptosis pathways in various cancer cell lines .

Atractylenolide III can be synthesized through several methods:

  • Extraction from Natural Sources: The primary method involves extracting the compound from Atractylodes macrocephala using solvents like ethanol or methanol.
  • Chemical Synthesis: Synthetic routes have been developed utilizing starting materials that undergo cyclization and functional group modifications to yield atractylenolide III. These methods often involve multi-step reactions that require careful control of reaction conditions to achieve the desired product purity .

The applications of atractylenolide III span several fields:

  • Pharmaceuticals: Due to its anti-inflammatory and hepatoprotective properties, it is being explored as a potential treatment for chronic inflammatory diseases and liver disorders.
  • Nutraceuticals: Its health benefits make it a candidate for dietary supplements aimed at improving metabolic health.
  • Cosmetics: The compound's antioxidant properties may also be utilized in cosmetic formulations to enhance skin health .

Interaction studies involving atractylenolide III have revealed significant insights into its pharmacodynamics:

  • Drug Metabolism: Studies have indicated that co-treatment with other drugs can influence the metabolism of atractylenolide III. For instance, acetaminophen affects its oxidative metabolism differently in vivo compared to in vitro models .
  • Synergistic Effects: Research has also explored how atractylenolide III interacts with other phytochemicals, potentially enhancing its therapeutic effects when used in combination therapies .

Atractylenolide III belongs to a class of compounds known as atractylenolides. Here are some similar compounds along with their unique characteristics:

Compound NameUnique Features
Atractylenolide IExhibits strong anti-inflammatory effects; less studied than Atractylenolide III.
Atractylenolide IIKnown for its neuroprotective properties; less potent than Atractylenolide III in anti-cancer activity.
Atractylenolide IVHas shown some antimicrobial activity; structural variations lead to different biological effects.
BiatractylolideA dimeric form with distinct pharmacological profiles; less common than atractylenolides I-III.

The uniqueness of atractylenolide III lies in its specific mechanisms of action against inflammation and cancer, as well as its metabolic benefits compared to other members of the atractylenolide family .

Color/Form

White to off-white powder or crystals

XLogP3

2.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

248.14124450 g/mol

Monoisotopic Mass

248.14124450 g/mol

Heavy Atom Count

18

LogP

log Kow = 3.81 (est)

Decomposition

Hazardous decomposition products formed under fire conditions. - Carbon oxides

Vapor Pressure

8.4X10-8 mm Hg at 25 °C (est)

Other CAS

73030-71-4

Wikipedia

Atractylenolide III

Analytic Laboratory Methods

A sensitive and reliable high-performance liquid chromatography-mass spectrometry (HPLC-MS) was developed and validated for simultaneous quantification of five main bioactive components, i.e., calycosin-7-O-beta-d-glucoside, ononin, astragaloside IV, astragaloside I and ferulic acid in rat plasma after oral administration of Danggui Buxue Tang (DBT) extract. Plasma samples were extracted with solid-phase extraction (SPE) separated on an Inertsil ZORBAX C18 column and detected by MS with electrospray ionization (ESI) interface in negative selective ion monitoring (SIM) mode. Calibration curves offered linear ranges of two orders of magnitude with r2 > 0.99. The method had the lower limit quantification of 0.55, 0.46, 1.07, 1.12 and 4.6 ng/mL for calycosin-7-O-beta-d-glucoside, ononin, astragaloside IV, astragaloside I and ferulic acid, respectively, with precision less than 10%. The RSD of intra- and inter-day variations ranged from 2.10% to 6.19% and 2.37% to 6.72%. This developed method was subsequently applied to pharmacokinetic studies of the five compounds in rats successfully.
The petroleum ether-ether (1 : 1) extract of Atractylodis macrocephalae was screened by cell membrane chromatography (CMC) and subsequently separated by column chromatography (CC) and high performance liquid chromatography (HPLC). Five components were isolated and identified as atractylenolide III 1, atractylenolide I 2, 14-acetoxy-12-senecioyloxytetradeca-2E,8E,10E-trien-4,6-diyn-1-ol 3, 14-acetoxy-12-alpha-methylbutyl-2E,8E,10E-trien-4,6-diyn-1-ol 4 and 14-acetoxy-12-beta-methylbutyl-2E,8E,10E-trien-4,6-diyn-1-ol 5 by routine spectrometric methods. The data of 5 and (13)C-NMR data of 3 and 4 were reported... Further in vivo experiments showed that the five components exhibited significant inhibiting effects both on the ear edema induced by xylene and on the peritoneal capillary permeability induced by acetic acid in mice.

Storage Conditions

Protect against light. Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2 - 8 °C Store under nitrogen. Store with desiccant.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

Explore Compound Types